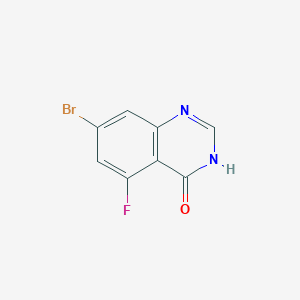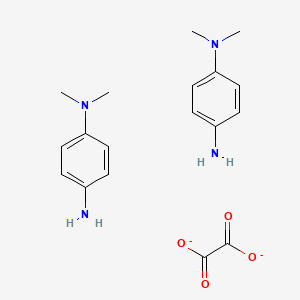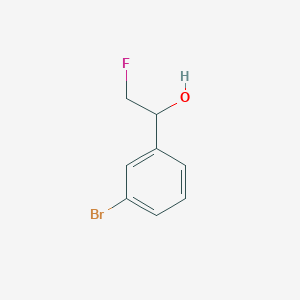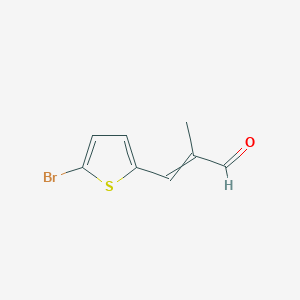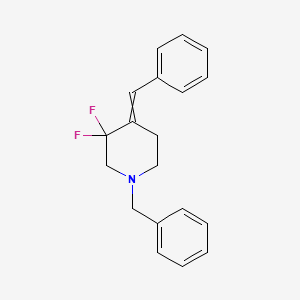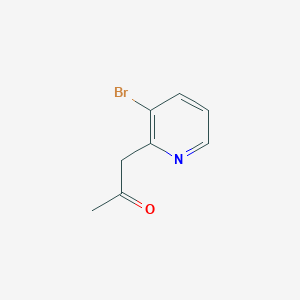
cis-2-(Trifluoromethyl)piperidin-4-ol HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-2-(trifluoromethyl)piperidin-4-ol;hydrochloride: is a chemical compound with the molecular formula C6H11ClF3NO and a molecular weight of 205.61 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(trifluoromethyl)piperidin-4-ol;hydrochloride typically involves the reaction of piperidine derivatives with trifluoromethylating agents under controlled conditions . The reaction conditions often include the use of specific catalysts and solvents to achieve high yields and selectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
Análisis De Reacciones Químicas
Types of Reactions: Cis-2-(trifluoromethyl)piperidin-4-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different piperidine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various piperidine derivatives .
Aplicaciones Científicas De Investigación
Cis-2-(trifluoromethyl)piperidin-4-ol;hydrochloride has several scientific research applications, including:
Chemistry and Catalysis: The compound is used in catalysis, particularly in alkyne hydrothiolation and other catalytic processes.
Optical and Electronic Properties: Piperidine structures, including this compound, are studied for their nonlinear optical properties, which are crucial in fields like fiber optic communications and optical signal processing.
Synthetic Chemistry: The compound is involved in various synthetic methods, including carbonyl ene and Prins cyclizations, highlighting its role in stereochemical control and isomerization.
Stereoselectivity and Drug Synthesis: The stereochemistry of piperidine rings plays a significant role in the potency and selectivity of monoamine transporter inhibitors, influencing their potential as pharmaceuticals.
Organometallic Chemistry: Derivatives of the compound are used in the synthesis of organometallic complexes, demonstrating its potential in creating novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of cis-2-(trifluoromethyl)piperidin-4-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes, receptors, and other biomolecules, influencing various biochemical and physiological processes. The exact mechanism may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Cis-2-(trifluoromethyl)piperidine: Similar in structure but lacks the hydroxyl group.
Trans-2-(trifluoromethyl)piperidin-4-ol;hydrochloride: Similar but differs in the spatial arrangement of atoms.
2-(trifluoromethyl)piperidine-4-ol: Similar but without the cis configuration.
Uniqueness: Cis-2-(trifluoromethyl)piperidin-4-ol;hydrochloride is unique due to its specific stereochemistry and the presence of both trifluoromethyl and hydroxyl groups.
Propiedades
Fórmula molecular |
C6H11ClF3NO |
|---|---|
Peso molecular |
205.60 g/mol |
Nombre IUPAC |
(2R,4S)-2-(trifluoromethyl)piperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5-3-4(11)1-2-10-5;/h4-5,10-11H,1-3H2;1H/t4-,5+;/m0./s1 |
Clave InChI |
XDGKYPHUYSMOSE-UYXJWNHNSA-N |
SMILES isomérico |
C1CN[C@H](C[C@H]1O)C(F)(F)F.Cl |
SMILES canónico |
C1CNC(CC1O)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-3-oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B15061090.png)

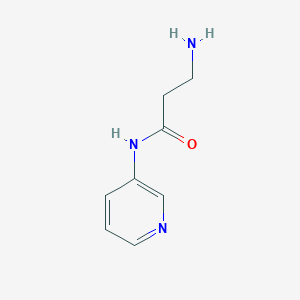
![6-bromo-2-[2-(furan-2-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B15061100.png)
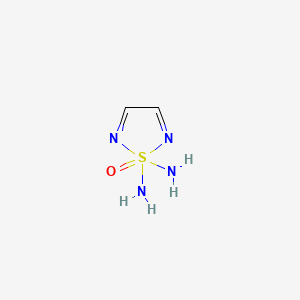
![4-({[2-(2-Bromophenoxy)acetamido]imino}methyl)-2-methoxyphenyl 3,4-dimethoxybenzoate](/img/structure/B15061106.png)
